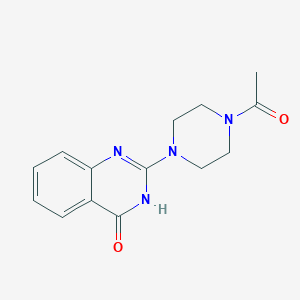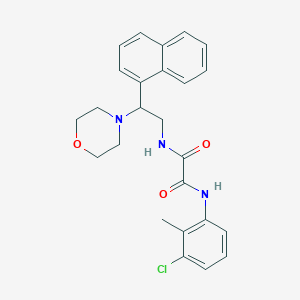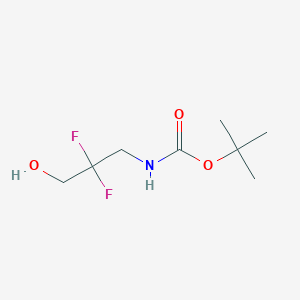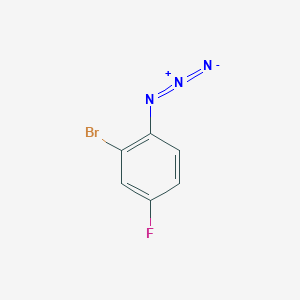![molecular formula C20H13F2N3O3 B2527535 2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326869-68-4](/img/structure/B2527535.png)
2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one" is a complex organic molecule that appears to be related to the pyrazole and pyrazine families. Pyrazoles and pyrazines are heterocyclic aromatic organic compounds, which have been extensively studied due to their diverse biological activities and potential applications in pharmaceuticals. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and their synthesis, characterization, and potential applications.
Synthesis Analysis
The synthesis of related pyrazole and pyrazine derivatives is well-documented in the provided papers. For instance, the multicomponent synthesis of 2-amino-3-R-4-aryl-4H-pyrans is described, which involves the interaction of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles . Another paper details the synthesis of a novel pyrazole derivative with a benzo[d][1,3]dioxol-5-yl group, which shares a structural motif with the compound of interest . These syntheses typically involve multi-step reactions, including condensation and cyclization, to construct the complex heterocyclic frameworks.
Molecular Structure Analysis
The molecular structures of related compounds are confirmed using various analytical techniques such as single crystal X-ray diffraction, NMR, and IR spectroscopy . These methods allow for the determination of the molecular conformation, dihedral angles between rings, and the presence of specific functional groups. For example, the X-ray crystal structure of a pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings .
Chemical Reactions Analysis
The chemical reactivity of related compounds involves interactions with various reagents to form new derivatives. For instance, the reaction of diethyl 1-hydrazinobenzylphosphonate with malononitrile led to the formation of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives . These reactions are often sensitive to the nature of the substituents and the reaction conditions, which can influence the selectivity and yield of the desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their crystalline structure, hydrogen bonding patterns, and thermal stability . The molecular geometries and electronic structures are optimized using computational methods such as DFT, and properties like polarizability and hyperpolarizability are calculated to assess nonlinear optical properties . The presence of specific substituents can significantly affect these properties, as seen in the biological activity studies where chlorine substituents increased toxicity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrazole and pyrazolone derivatives have been extensively studied for their potential as antimicrobial agents. For instance, Bhat et al. (2016) synthesized a new series of 1,2,3-triazolyl pyrazole derivatives demonstrating broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antioxidant properties (Bhat et al., 2016). Similarly, Pandya et al. (2019) developed a library of 2-substituted pyrazole derivatives that exhibited good to moderate activity against bacterial strains, highlighting the structural versatility of pyrazole compounds in targeting microbial pathogens (Pandya et al., 2019).
Anticancer Activity
Research on pyrazole derivatives also extends to anticancer applications. Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which demonstrated potent anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016). This suggests that modifications of the pyrazole core can lead to compounds with significant anticancer properties.
Drug-likeness and ADME Properties
Another important aspect of scientific research applications is the prediction of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The in silico approach for evaluating the drug-likeness of synthesized compounds, as demonstrated by Pandya et al. (2019), provides valuable insights into the potential of these compounds as drug candidates, emphasizing the importance of computational methods in early drug discovery phases (Pandya et al., 2019).
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3/c21-14-5-12(6-15(22)8-14)10-24-3-4-25-17(20(24)26)9-16(23-25)13-1-2-18-19(7-13)28-11-27-18/h1-8,16-17,23H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYYDFBYGAYELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN2C1C(=O)N(C=C2)CC3=CC(=CC(=C3)F)F)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2527454.png)


![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile](/img/structure/B2527457.png)
![6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2527460.png)


![1-ethyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2527464.png)
![Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate](/img/structure/B2527468.png)

![5-[[4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2527470.png)
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2527471.png)

![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2527474.png)